molecular formula C17H16N2O3S B2892620 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 2-thiophenecarboxylate CAS No. 860611-59-2

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 2-thiophenecarboxylate

Cat. No.: B2892620
CAS No.: 860611-59-2
M. Wt: 328.39
InChI Key: OQQYBHNSWOVVND-UHFFFAOYSA-N
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Description

“2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 2-thiophenecarboxylate” is a chemical compound with the CAS Number: 914353-87-0 . It has a molecular weight of 232.24 . The IUPAC name for this compound is (5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) . This code provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 232.24 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Anti-Tumor Potential

Compounds related to "2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 2-thiophenecarboxylate" have been synthesized and evaluated for their anti-tumor activities. For instance, a study by Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which exhibited promising anti-tumor activities against hepatocellular carcinoma cell lines. These compounds' structure-activity relationship highlights the importance of the thiophene and pyrazole moieties for their biological activity.

Antimicrobial Activities

Research has also delved into the antimicrobial potential of thiophene and pyrazole-based compounds. Wardkhan et al. (2008) studied the synthesis of thiazoles and their fused derivatives with antimicrobial activities. These compounds were tested against various bacterial and fungal strains, providing insights into their potential as antimicrobial agents.

Corrosion Inhibition

In the field of industrial chemistry, pyrazole derivatives have been identified as effective corrosion inhibitors. Dohare et al. (2017) explored pyranpyrazole derivatives as novel corrosion inhibitors for mild steel, crucial for the industrial pickling process. These compounds showed a high efficiency in corrosion inhibition, demonstrating their utility in extending the lifespan of metal infrastructure.

Chemosensors

The development of chemosensors using pyrazole-based compounds has gained attention for the detection of metal ions. Aysha et al. (2021) synthesized a colorimetric chemosensor based on a hybrid hydrazo/azo dye system incorporating pyrazole moieties, which could selectively detect metal ions such as Cu2+, Zn2+, and Co2+. Such chemosensors have applications in environmental monitoring and industrial processes.

Properties

IUPAC Name

2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12-14(9-10-22-17(21)15-8-5-11-23-15)16(20)19(18-12)13-6-3-2-4-7-13/h2-8,11,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQYBHNSWOVVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCOC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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